molecular formula C20H8O4S2 B14031491 Dibenzo[b,i]thianthrene-5,7,12,14-tetrone

Dibenzo[b,i]thianthrene-5,7,12,14-tetrone

Cat. No.: B14031491
M. Wt: 376.4 g/mol
InChI Key: HQSADPBKAVDUAS-UHFFFAOYSA-N
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Description

Dibenzo[b,i]thianthrene-5,7,12,14-tetrone is an organic compound with the molecular formula C20H8O4S2. It is known for its unique structure, which includes two benzene rings fused to a thianthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,i]thianthrene-5,7,12,14-tetrone can be synthesized through the reaction of 2,3-dihalogeno-1,4-naphthoquinone with dithiooxamide. This reaction typically yields a high amount of the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,i]thianthrene-5,7,12,14-tetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Dibenzo[b,i]thianthrene-5,7,12,14-tetrone has several scientific research applications:

Mechanism of Action

The mechanism by which Dibenzo[b,i]thianthrene-5,7,12,14-tetrone exerts its effects involves interactions with molecular targets and pathways. For instance, in organic electronics, the compound’s ability to conduct electricity is due to the delocalization of electrons within its structure. This delocalization allows for efficient charge transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific electronic properties and structural features, which make it particularly useful in the field of organic electronics. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .

Properties

Molecular Formula

C20H8O4S2

Molecular Weight

376.4 g/mol

IUPAC Name

2,13-dithiapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3(12),5,7,9,16,18,20-octaene-4,11,15,22-tetrone

InChI

InChI=1S/C20H8O4S2/c21-13-9-5-1-2-6-10(9)14(22)18-17(13)25-19-15(23)11-7-3-4-8-12(11)16(24)20(19)26-18/h1-8H

InChI Key

HQSADPBKAVDUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C(S3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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